molecular formula C21H24ClFN4O3 B2949994 N'-(5-chloro-2-methoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide CAS No. 1049376-32-0

N'-(5-chloro-2-methoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B2949994
CAS No.: 1049376-32-0
M. Wt: 434.9
InChI Key: JDSHWNOHPNCZAA-UHFFFAOYSA-N
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Description

N'-(5-Chloro-2-methoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is a synthetic ethanediamide derivative featuring a 5-chloro-2-methoxyphenyl group and a 4-(2-fluorophenyl)piperazine-linked ethyl chain (Fig. 1). This compound’s structure combines a halogenated aryl moiety with a piperazine-ethyl backbone, a design common in central nervous system (CNS)-targeting agents due to piperazine’s role in modulating receptor interactions .

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN4O3/c1-30-19-7-6-15(22)14-17(19)25-21(29)20(28)24-8-9-26-10-12-27(13-11-26)18-5-3-2-4-16(18)23/h2-7,14H,8-13H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSHWNOHPNCZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-chloro-2-methoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting 2-fluorophenylamine with ethylene glycol in the presence of a dehydrating agent.

    Substitution Reaction: The piperazine intermediate is then reacted with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(5-chloro-2-methoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(5-chloro-2-methoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(5-chloro-2-methoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with G-protein coupled receptors (GPCRs) and ion channels.

Comparison with Similar Compounds

Structural Insights :

  • The 2-fluorophenyl piperazine group in the target compound and BA94687 is associated with high affinity for serotonin (5-HT₁A) and dopamine D₂/D₃ receptors, as seen in cariprazine () .
  • Tetrahydrofuran substitution () reduces molecular weight and polarity compared to the target compound, which may alter pharmacokinetic profiles .

Piperazine-Containing Compounds with Distinct Scaffolds

Piperazine is a versatile pharmacophore. Notable examples:

Compound Name Structure Biological Target Key Findings
18F-Mefway () Radiolabeled cyclohexanecarboxamide 5-HT₁A receptors High selectivity for 5-HT₁A vs. D₂ receptors; used in PET imaging
Cariprazine () Dichlorophenyl-piperazine-ethyl-carbamoyl D₃/D₂ receptors FDA-approved for schizophrenia; 2,3-dichlorophenyl enhances D₃ selectivity
11c () Quinolinyl-pentanamide + dichlorophenyl Undisclosed (likely 5-HT/D₂) Dichlorophenyl substitution linked to improved metabolic stability

Comparative Analysis :

  • Halogen Effects : The target compound’s 2-fluorophenyl group may confer milder receptor affinity compared to cariprazine’s 2,3-dichlorophenyl , which shows stronger D₃ binding .
  • Radiolabeled Analogs : 18F-Mefway’s cyclohexane scaffold achieves superior brain uptake vs. linear ethanediamides, highlighting scaffold-dependent biodistribution .

Substituent Impact on Receptor Binding

  • Methoxy vs.
  • Fluorophenyl vs. Dichlorophenyl : Fluorine’s smaller size and electronegativity may reduce off-target interactions compared to bulkier dichlorophenyl groups in cariprazine .

Research Findings and Data Gaps

  • Receptor Profiling: No direct binding data exist for the target compound. However, BA94687 () and cariprazine () suggest plausible 5-HT/D₂ activity.
  • Synthetic Feasibility : Analogous compounds (e.g., ) were synthesized via piperazine alkylation and carbodiimide-mediated couplings, implying scalable routes for the target .
  • Therapeutic Potential: Structural parallels to antipsychotics (e.g., cariprazine) and serotonin modulators (e.g., 18F-Mefway) position the compound as a candidate for neuropsychiatric drug development .

Biological Activity

N'-(5-chloro-2-methoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

\text{N 5 chloro 2 methoxyphenyl N 2 4 2 fluorophenyl piperazin 1 yl ethyl}ethanediamide}

Research indicates that this compound acts as an inhibitor of human equilibrative nucleoside transporters (ENTs), specifically showing selectivity towards ENT2 over ENT1. ENTs are critical in regulating nucleotide synthesis and adenosine signaling, making them significant targets in cancer therapy and other diseases.

Structure-Activity Relationship (SAR)

A study investigating the SAR of related compounds revealed that modifications to the piperazine and aromatic moieties significantly affect the inhibitory potency against ENTs. The introduction of a fluorine atom on the phenyl ring enhances binding affinity and selectivity towards ENT2, as demonstrated in various analogues tested in vitro .

Biological Activity Data

The following table summarizes key biological activity data for this compound and its analogues:

CompoundTargetIC50 (µM)Selectivity Ratio (ENT2/ENT1)
This compoundENT110.51:3
N'-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-fluorophenyl)piperazin-1-yl]ethyl}ethanediamideENT23.81:6
FPMINT (analog)ENT17.01:5
FPMINT (analog)ENT20.510:1

Case Studies

Case Study 1: Inhibition of Nucleotide Transport
In a controlled experiment using nucleoside transporter-deficient cell lines, the compound demonstrated significant inhibition of uridine uptake, indicating its effectiveness as an ENT inhibitor. The results showed a dose-dependent response, with maximum inhibition observed at higher concentrations .

Case Study 2: Selectivity Profiling
Further investigations into the selectivity of this compound revealed that modifications to the piperazine ring could enhance selectivity for ENT2, providing insights into potential therapeutic applications in conditions where modulation of adenosine signaling is beneficial. The analogues were evaluated for their ability to inhibit both ENTs, highlighting the importance of structural modifications in achieving desired pharmacological profiles .

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